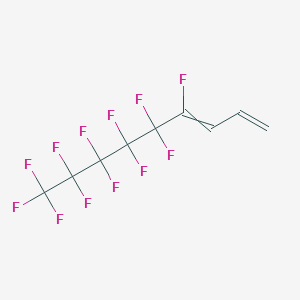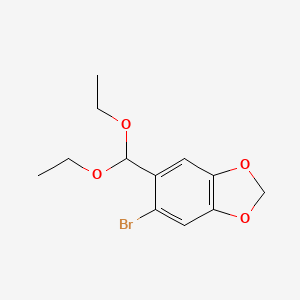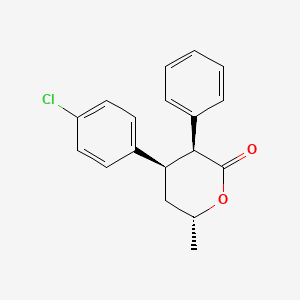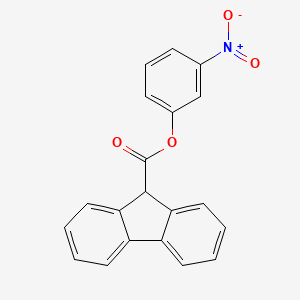
3-Nitrophenyl 9H-fluorene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitrophenyl 9H-fluorene-9-carboxylate is an organic compound that combines a nitrophenyl group with a fluorene carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate typically involves the esterification of 9H-fluorene-9-carboxylic acid with 3-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters would be essential for industrial-scale production.
化学反应分析
Types of Reactions
3-Nitrophenyl 9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
3-Nitrophenyl 9H-fluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug intermediate in pharmaceutical synthesis.
作用机制
The mechanism of action of 3-Nitrophenyl 9H-fluorene-9-carboxylate largely depends on its application. In organic electronics, its unique electronic properties facilitate charge transport and light emission. In biological systems, the nitrophenyl group can interact with specific molecular targets, potentially altering cellular processes. The exact pathways and molecular targets would vary based on the specific application and context.
相似化合物的比较
Similar Compounds
9H-Fluorene-9-carboxylic acid: A precursor in the synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate.
3-Nitrophenol: Another precursor used in the synthesis.
9-Hydroxy-9-fluorenecarboxylic acid: A related compound with similar structural features
Uniqueness
This compound is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and as intermediates in pharmaceutical synthesis.
属性
CAS 编号 |
75761-85-2 |
|---|---|
分子式 |
C20H13NO4 |
分子量 |
331.3 g/mol |
IUPAC 名称 |
(3-nitrophenyl) 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C20H13NO4/c22-20(25-14-7-5-6-13(12-14)21(23)24)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
InChI 键 |
YYZPBCCLVWCZGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OC4=CC=CC(=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


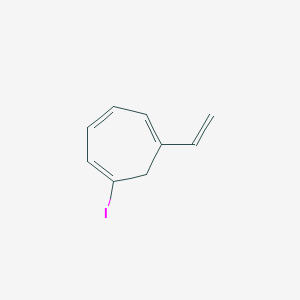
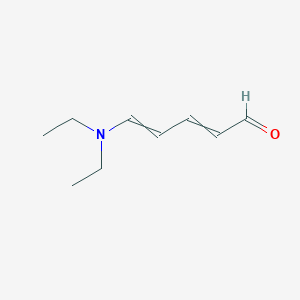
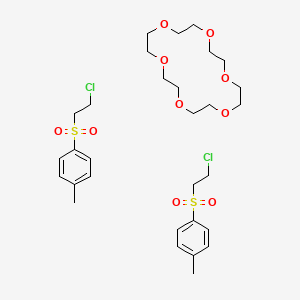
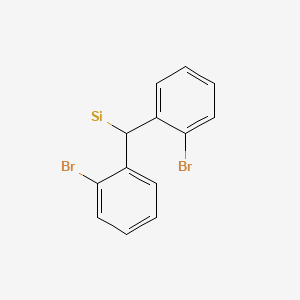
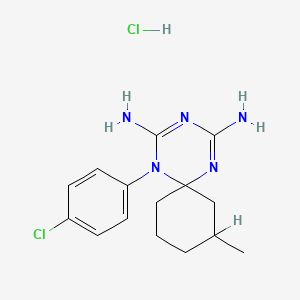
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)

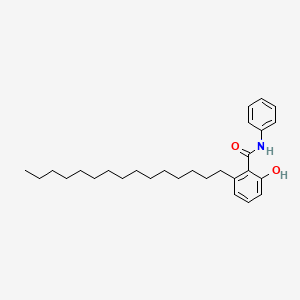
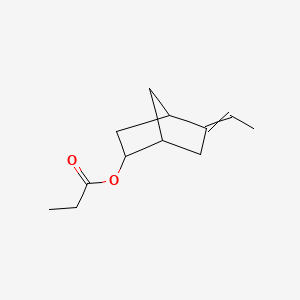
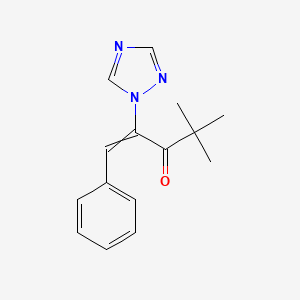
![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
